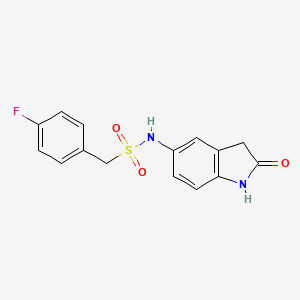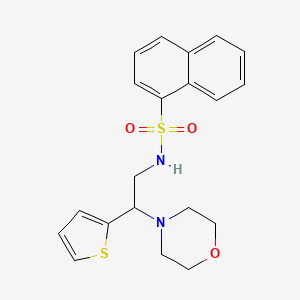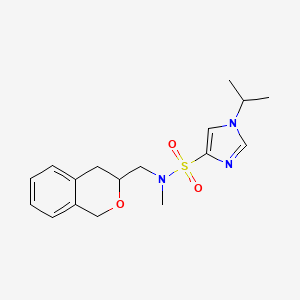
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
Wirkmechanismus
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide inhibits PLD by binding to the catalytic site of the enzyme. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA) and choline. PA is a signaling molecule that regulates various cellular processes, including cell proliferation, differentiation, and survival. 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide inhibits PLD activity by preventing the formation of PA, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide inhibits cell proliferation, migration, and invasion. In neurons, 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide protects against glutamate-induced excitotoxicity and oxidative stress. In immune cells, 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide inhibits cytokine production and T cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of PLD, which makes it a useful tool for studying the role of PLD in various cellular processes. It is also cell-permeable and can be used in live-cell imaging experiments. However, 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide has some limitations. It is not suitable for in vivo experiments due to its poor pharmacokinetic properties. It also has off-target effects on other enzymes, such as phosphatidylinositol 4-kinase.
Zukünftige Richtungen
For the use of 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide include studying the role of PLD in autophagy and investigating its use in combination with other drugs for the treatment of diseases.
Synthesemethoden
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-fluorobenzaldehyde, which is then reacted with 2-oxindole to form 4-fluoro-N-(2-oxoindolin-5-yl)benzamide. This intermediate is then reacted with methanesulfonyl chloride to form 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide has been extensively used in scientific research to study the role of PLD in various cellular processes. PLD is involved in the regulation of membrane trafficking, signal transduction, and cytoskeletal rearrangement. 1-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide has been shown to inhibit PLD activity in various cell types, including cancer cells, neurons, and immune cells.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-12-3-1-10(2-4-12)9-22(20,21)18-13-5-6-14-11(7-13)8-15(19)17-14/h1-7,18H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKOWIAKIWKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485254.png)


![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)
![3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2485260.png)

![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485262.png)

![1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2485265.png)

![6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2485269.png)
![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)
